molecular formula C24H15Br2N B1495133 2-(3,5-Dibromophenyl)-9-phenyl-9H-carbazole

2-(3,5-Dibromophenyl)-9-phenyl-9H-carbazole

Cat. No.: B1495133
M. Wt: 477.2 g/mol
InChI Key: RAPXWFDBTSTAEF-UHFFFAOYSA-N
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Description

2-(3,5-Dibromophenyl)-9-phenyl-9H-carbazole is an organic compound that belongs to the carbazole family. Carbazoles are known for their diverse applications in organic electronics, photonics, and medicinal chemistry. The presence of bromine atoms in the 3 and 5 positions of the phenyl ring enhances the compound’s reactivity and potential for further functionalization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dibromophenyl)-9-phenyl-9H-carbazole typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds. The general procedure involves the reaction of 3,5-dibromophenylboronic acid with 9-phenylcarbazole in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

For industrial-scale production, the Suzuki-Miyaura coupling can be optimized by using continuous flow reactors. These reactors allow for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product . Additionally, the use of recyclable catalysts and solvents can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dibromophenyl)-9-phenyl-9H-carbazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(3,5-Dibromophenyl)-9-phenyl-9H-carbazole depends on its application. In organic electronics, the compound acts as an electron-transport material, facilitating the movement of electrons through the device. In medicinal chemistry, its mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,5-Dibromophenyl)-9-phenyl-9H-carbazole is unique due to its combination of the carbazole core and the 3,5-dibromophenyl group. This structure imparts distinct electronic and photophysical properties, making it highly valuable in organic electronics and photonics .

Properties

Molecular Formula

C24H15Br2N

Molecular Weight

477.2 g/mol

IUPAC Name

2-(3,5-dibromophenyl)-9-phenylcarbazole

InChI

InChI=1S/C24H15Br2N/c25-18-12-17(13-19(26)15-18)16-10-11-22-21-8-4-5-9-23(21)27(24(22)14-16)20-6-2-1-3-7-20/h1-15H

InChI Key

RAPXWFDBTSTAEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C4=C2C=C(C=C4)C5=CC(=CC(=C5)Br)Br

Origin of Product

United States

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